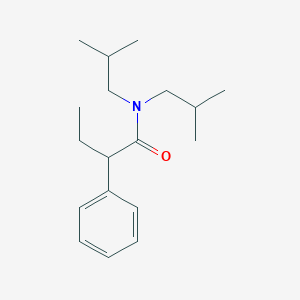![molecular formula C23H28N2O4 B263165 N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B263165.png)
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide, also known as DMQD, is a compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMQD is a synthetic compound that was first synthesized in 2012 by a group of researchers at the University of California, San Francisco.
作用機序
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This results in a decrease in CK2 activity, leading to changes in the phosphorylation state of its downstream targets. The downstream effects of CK2 inhibition by N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide are complex and depend on the specific targets of the enzyme in different cell types.
Biochemical and Physiological Effects:
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been shown to modulate the activity of several ion channels and receptors, including NMDA receptors, AMPA receptors, and voltage-gated calcium channels. N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has also been shown to affect the phosphorylation state of several proteins involved in synaptic plasticity, including CREB and ERK. These effects suggest that N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide may have potential therapeutic applications in the treatment of neurological disorders.
実験室実験の利点と制限
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has several advantages as a research tool, including its potency and specificity as a CK2 inhibitor. N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has also been shown to be stable in vitro and in vivo, making it a useful tool for studying the effects of CK2 inhibition in different cell types and animal models. However, N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide. Another area of interest is the investigation of the effects of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide on different cell types and animal models, with a focus on its potential therapeutic applications in the treatment of neurological disorders. Finally, the development of new methods for the synthesis of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide and related compounds may also be an area of future research.
合成法
The synthesis of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide involves several steps, including the condensation of 3,5-dimethoxybenzaldehyde with 2,2-dimethylpropanoyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-1,2,3,4-tetrahydroquinoline to form N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide. The synthesis of N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been shown to have potential applications in biomedical research, particularly in the field of neuroscience. N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been found to be a potent inhibitor of the protein kinase CK2, which plays a critical role in regulating neuronal function. Inhibition of CK2 activity by N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been shown to modulate the activity of ion channels and receptors, leading to changes in synaptic transmission and plasticity.
特性
製品名 |
N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C23H28N2O4 |
分子量 |
396.5 g/mol |
IUPAC名 |
N-[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H28N2O4/c1-23(2,3)22(27)25-10-6-7-15-11-17(8-9-20(15)25)24-21(26)16-12-18(28-4)14-19(13-16)29-5/h8-9,11-14H,6-7,10H2,1-5H3,(H,24,26) |
InChIキー |
KDZYZNLVBCSEBA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
正規SMILES |
CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)



